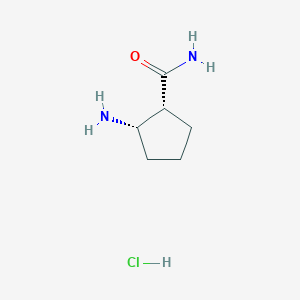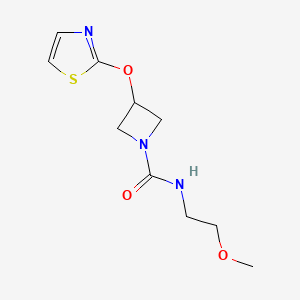
rel-(1R,2S)-2-Aminocyclopentanecarboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“rel-(1R,2S)-2-Aminocyclopentanecarboxamide hydrochloride” is a chemical compound with the molecular formula C6H11NO2.HCl . It is also known by several synonyms such as AM251, CIS-2-AMINO-1-CYCLOPENTANECARBOXYLIC AC, and cis-2-Amino-cyclopentanecarboxylic acid hydrochloride .
Molecular Structure Analysis
The molecular structure of “rel-(1R,2S)-2-Aminocyclopentanecarboxamide hydrochloride” can be represented by the SMILES codeO=C([C@H]1C@@HCCC1)O.[H]Cl . This indicates that the compound contains a cyclopentane ring with an amino group and a carboxylic acid group attached . Physical And Chemical Properties Analysis
The compound has a molecular weight of 165.61798 . It is a solid at room temperature and is stored under an inert atmosphere . The compound is soluble in water .Wissenschaftliche Forschungsanwendungen
Research Applications in Medicinal Chemistry
Compounds with complex cyclohexyl and carboxamide functionalities, similar to "rel-(1R,2S)-2-Aminocyclopentanecarboxamide hydrochloride," are often explored for their potential medicinal applications. For instance, heterocyclic carboxamides have been evaluated as potential antipsychotic agents due to their binding affinity to dopamine and serotonin receptors, indicating a broad interest in cyclic carboxamides in neuropsychiatric disorder research (Norman et al., 1996). This suggests that "rel-(1R,2S)-2-Aminocyclopentanecarboxamide hydrochloride" could be researched for similar pharmacological properties.
Role in Synthetic Chemistry and Catalysis
The synthesis and structural characterization of compounds, including those with carboxamide groups, play a critical role in the development of new materials and catalysts. For example, high throughput screening of catalyst libraries for the asymmetric transfer hydrogenation of heteroaromatic ketones highlights the importance of novel synthetic pathways in drug development and chemical synthesis (Buitrago et al., 2012). "rel-(1R,2S)-2-Aminocyclopentanecarboxamide hydrochloride" could be part of studies aiming to develop new synthetic methods or catalysts.
Potential in Cancer Research
The manipulation of cellular pathways via compounds that interact with specific receptors, such as retinoic acid receptors, has been a significant focus in cancer research. The activation of retinoic acid receptor beta and induction of transcriptional activation of p21 in human hepatoma cells by acyclic retinoid demonstrates the therapeutic potential of receptor-targeting compounds in oncology (Suzui et al., 2004). Given the structural specificity and activity of "rel-(1R,2S)-2-Aminocyclopentanecarboxamide hydrochloride," investigating its interactions with cellular receptors could provide insights into novel cancer treatments.
Implications for Neurological Disorders
The study of compounds that modify neurotransmitter systems, such as the effects of remacemide hydrochloride and its metabolites on neurochemical parameters in mouse brain, offers insights into the management of neurological disorders (Leach et al., 1997). "rel-(1R,2S)-2-Aminocyclopentanecarboxamide hydrochloride" could be explored for its potential effects on neurochemical systems, suggesting applications in the study of epilepsy, neurodegenerative diseases, or psychiatric conditions.
Safety and Hazards
Eigenschaften
IUPAC Name |
(1R,2S)-2-aminocyclopentane-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H2,8,9);1H/t4-,5+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONWWZXCWPTRDY-JBUOLDKXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rel-(1R,2S)-2-Aminocyclopentanecarboxamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2696419.png)



![Ethyl 3-amino-3-[4-(2,6-dimethylphenyl)piperazino]acrylate](/img/structure/B2696424.png)

![N-[1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2696427.png)
![Tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate](/img/structure/B2696431.png)
![2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2696432.png)
![2-[3-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid](/img/structure/B2696437.png)
![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2696438.png)
![methyl 3-{2-[(allylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2696439.png)
